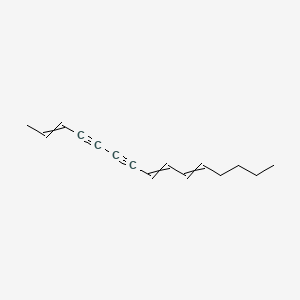
4-Hydroxyalternariol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Alternariol is a secondary metabolite produced by the fungus Alternaria alternata. This compound belongs to the dibenzo-α-pyrone group and is known for its toxicological effects. It is commonly found in various fruits, vegetables, and grains, including cereal-based infant food and processed fruit products .
Applications De Recherche Scientifique
4-Hydroxy Alternariol has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis of polyketides and their derivatives.
Medicine: Due to its cytotoxic properties, it is being investigated for potential anticancer applications.
Mécanisme D'action
4-Hydroxy Alternariol exerts its effects primarily through the induction of oxidative stress and apoptosis in cells. It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis . The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Similar Compounds:
Alternariol: Another secondary metabolite produced by Alternaria alternata, known for its cytotoxic and genotoxic effects.
Alternariol Monomethyl Ether: A derivative of Alternariol with similar toxicological properties.
Altenuisol: Exhibits potent antibacterial activity against Staphylococcus aureus.
Uniqueness: 4-Hydroxy Alternariol is unique due to its specific hydroxylation pattern, which contributes to its distinct biochemical properties and toxicological effects. Its ability to induce oxidative stress and apoptosis makes it a valuable compound for studying cellular mechanisms and potential therapeutic applications .
Analyse Biochimique
Biochemical Properties
As a metabolite of the Alternaria fungus, it may interact with various enzymes, proteins, and other biomolecules in the biochemical reactions it participates in
Cellular Effects
Some studies suggest that it may have cytotoxic effects . For instance, it has been found to increase reactive oxygen species (ROS) in human esophageal cells . It did not induce significant DNA damage in these cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of 4-Hydroxy Alternariol involves a polyketide synthase gene cluster. The gene cluster includes a polyketide synthase gene, an O-methyltransferase, a FAD-dependent monooxygenase, a short-chain dehydrogenase, a putative extradiol dioxygenase, and a transcription factor gene . The heterologous expression of these genes in Aspergillus oryzae has been shown to produce 4-Hydroxy Alternariol .
Industrial Production Methods: Industrial production of 4-Hydroxy Alternariol is not well-documented. the production of related compounds typically involves fermentation processes using the Alternaria alternata fungus under controlled conditions to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Alternariol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of 4-Hydroxy Alternariol .
Propriétés
IUPAC Name |
3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNPNMGYBWDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 4-Hydroxyalternariol compare to its precursor, Alternariol, in terms of toxicity and Reactive Oxygen Species (ROS) generation in KYSE510 cells?
A1: While this compound leads to a fourfold increase in ROS production compared to Alternariol in KYSE510 cells [], it demonstrates weaker overall toxicity. Unlike Alternariol, this compound does not exhibit DNA strand-breaking activity, indicating a less pronounced effect on Topoisomerase II []. This suggests that despite increased ROS generation, the metabolic conversion of Alternariol to this compound might not necessarily lead to greater toxicity in this specific cell line.
Q2: What metabolic transformations does this compound undergo in KYSE510 cells?
A2: Research indicates that this compound undergoes further metabolic transformations within KYSE510 cells. Specifically, it undergoes methylation, although the exact product is not specified in the research []. Additionally, this compound is subject to both glucuronidation and sulfation, albeit to a lesser extent []. This highlights the dynamic metabolic processing of this compound within cellular systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




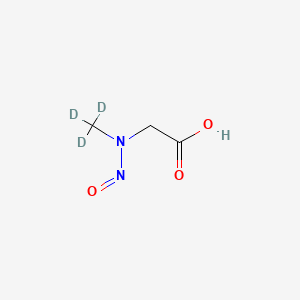
![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)

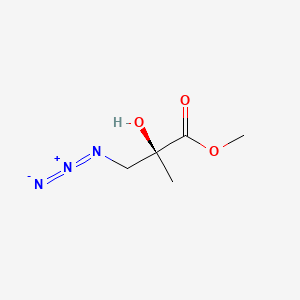
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)
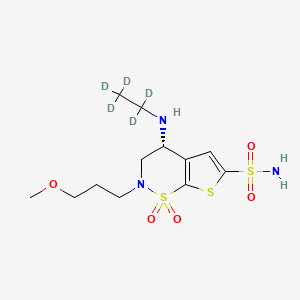
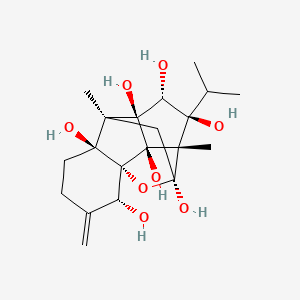
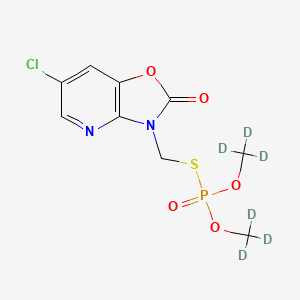

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)
